1,2,4,5-tetrakis(4-bromophenyl)benzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C30H18Br4 |
|---|---|
Molecular Weight |
698.1 g/mol |
IUPAC Name |
1,2,4,5-tetrakis(4-bromophenyl)benzene |
InChI |
InChI=1S/C30H18Br4/c31-23-9-1-19(2-10-23)27-17-29(21-5-13-25(33)14-6-21)30(22-7-15-26(34)16-8-22)18-28(27)20-3-11-24(32)12-4-20/h1-18H |
InChI Key |
JYYMXSUAPIUIAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1,2,4,5 Tetrakis 4 Bromophenyl Benzene and Its Precursors
Retrosynthetic Analysis of the 1,2,4,5-Tetrakis(4-bromophenyl)benzene Core
A retrosynthetic analysis of this compound reveals several potential synthetic pathways. The most apparent disconnection is the simultaneous or sequential introduction of the four bromine atoms onto a 1,2,4,5-tetraphenylbenzene (B3051455) backbone. This simplifies the target molecule to its non-halogenated precursor, which becomes the primary synthetic goal.
Further disconnection of the tetraphenylbenzene core can be envisioned through several routes. One approach involves the formation of the central benzene (B151609) ring from acyclic precursors. A plausible strategy is a [4+2] cycloaddition, such as a Diels-Alder reaction, which could construct the hexasubstituted benzene ring in a single step. Another powerful strategy involves the sequential formation of the aryl-aryl bonds through transition metal-catalyzed cross-coupling reactions. This approach would typically start from a 1,2,4,5-tetrahalobenzene and couple it with a suitable phenyl-containing organometallic reagent.
Direct Bromination Approaches
The introduction of bromine atoms onto the phenyl-substituted benzene precursor is a key step in the synthesis of the target molecule.
Bromination of Phenyl-Substituted Benzene Precursors
The direct bromination of 1,2,4,5-tetraphenylbenzene is an electrophilic aromatic substitution reaction. The phenyl substituents are activating groups and direct incoming electrophiles to the ortho and para positions. Due to steric hindrance at the ortho positions of the pendant phenyl rings, the para-positions are the most likely sites for bromination.
A typical procedure for such a reaction would involve dissolving the tetraphenylbenzene precursor in a suitable inert solvent, such as a halogenated hydrocarbon, and treating it with a brominating agent in the presence of a Lewis acid catalyst.
Optimization of Reaction Conditions for Bromination Selectivity and Yield
Achieving high selectivity for the desired tetra-para-brominated product over other isomers (e.g., ortho-brominated or poly-brominated products) is crucial. The optimization of reaction conditions is therefore essential.
Several factors can influence the selectivity and yield of the bromination reaction:
Brominating Agent: Molecular bromine (Br₂) is a common choice. Other reagents like N-bromosuccinimide (NBS) can also be employed, sometimes offering milder reaction conditions and improved selectivity. nih.gov
Catalyst: A Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), is typically required to polarize the bromine molecule and generate a more potent electrophile.
Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the reaction intermediates. Inert solvents like dichloromethane (B109758) or carbon tetrachloride are often used.
Temperature: The reaction temperature can influence the reaction rate and selectivity. Lower temperatures may favor the formation of the thermodynamically more stable para-isomer.
Reaction Time: Sufficient reaction time is necessary for the completion of the tetra-bromination.
A systematic approach to optimizing these parameters is necessary to maximize the yield of this compound. An analogous procedure for the bromination of tetraphenylmethane (B1200815) involves the slow addition of bromine to a solution of the starting material, followed by a careful workup to isolate the desired product. rsc.org
Below is an interactive data table summarizing the key parameters for optimizing the bromination of phenyl-substituted benzene precursors.
| Parameter | Options | Rationale |
|---|---|---|
| Brominating Agent | Br₂, NBS | Br₂ is a strong brominating agent, while NBS can offer milder conditions and potentially higher selectivity. |
| Catalyst | FeBr₃, AlCl₃, Zeolites | Lewis acids activate the brominating agent. Zeolites can offer shape selectivity, potentially favoring para-substitution. nih.gov |
| Solvent | CH₂Cl₂, CCl₄, 1,2-dichloroethane | Inert solvents that do not react with the brominating agent are preferred. |
| Temperature | 0 °C to room temperature | Lower temperatures can enhance selectivity by favoring the formation of the more stable para-isomer. |
| Stoichiometry | Slight excess of brominating agent | Ensures complete tetrabromination of the starting material. |
Cross-Coupling Methodologies for Aryl-Aryl Bond Formation
The construction of the 1,2,4,5-tetraphenylbenzene core is a critical step that can be efficiently achieved using transition metal-catalyzed cross-coupling reactions. These methods offer a versatile and powerful tool for the formation of C-C bonds between aryl groups.
Suzuki-Miyaura Coupling Strategies
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. doi.orgmdpi.com This methodology is well-suited for the synthesis of the 1,2,4,5-tetraphenylbenzene core. A feasible approach involves the reaction of 1,2,4,5-tetrahalobenzene (e.g., 1,2,4,5-tetrabromobenzene (B48376) or 1,2,4,5-tetraiodobenzene) with four equivalents of phenylboronic acid.
The general reaction scheme is as follows:
C₆H₂(X)₄ + 4 C₆H₅B(OH)₂ → C₆H₂(C₆H₅)₄ + 4 B(OH)₂X (where X = Br, I)
The success of this reaction depends on the choice of catalyst, ligand, base, and solvent.
| Component | Examples | Function |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Catalyzes the cross-coupling reaction. |
| Ligand | Triphenylphosphine (PPh₃), dppf | Stabilizes the palladium catalyst and influences its reactivity. |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species. |
| Solvent | Toluene, Dioxane, DMF, THF/H₂O mixtures | Provides a medium for the reaction to occur. |
For sterically hindered substrates, such as the tetra-substituted benzene, the choice of a bulky and electron-rich phosphine (B1218219) ligand can be crucial for achieving high yields.
Other Transition Metal-Catalyzed Coupling Reactions
Besides the Suzuki-Miyaura coupling, other transition metal-catalyzed reactions can also be employed for the synthesis of the tetraphenylbenzene core.
Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org The organozinc reagents are typically more reactive than their organoboron counterparts, which can be advantageous in some cases. The synthesis of the tetraphenylbenzene core could be achieved by reacting a 1,2,4,5-tetrahalobenzene with four equivalents of a phenylzinc reagent.
Stille Coupling: The Stille coupling utilizes an organotin compound (organostannane) as the coupling partner for an organic halide, with a palladium catalyst. wikipedia.orgorgsyn.org While effective, the toxicity of organotin compounds is a significant drawback of this method.
Diels-Alder Reaction: A potential, albeit less common, approach for constructing the central benzene ring is through a [4+2] cycloaddition reaction. For instance, the reaction of a substituted diene with a suitable dienophile could, in principle, lead to a precursor that can be aromatized to the desired tetraphenylbenzene. An analogous reaction is the synthesis of hexaphenylbenzene (B1630442) from tetraphenylcyclopentadienone (B147504) and diphenylacetylene. mdpi.com A similar strategy could potentially be adapted for the synthesis of 1,2,4,5-tetraphenylbenzene.
Synthesis of Brominated Phenyl Precursors for Coupling Reactions
The formation of the target tetrakis(aryl)benzene structure via coupling reactions necessitates the availability of appropriately functionalized phenyl precursors. A crucial precursor for Suzuki-Miyaura coupling is 4-bromophenylboronic acid. One common laboratory-scale synthesis of this compound involves the reaction of a Grignard reagent, 4-bromophenylmagnesium bromide (formed from 1,4-dibromobenzene (B42075) and magnesium), with trimethyl borate, followed by acidic hydrolysis to yield the desired boronic acid.
Another significant method is the direct, palladium-catalyzed borylation of aryl halides. This approach, often a variation of the Miyaura borylation, uses a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), to install the boronic ester group onto a brominated aromatic ring. These precursors are instrumental in building more complex molecules. For instance, 4-bromobenzaldehyde (B125591) is a key starting material for synthesizing porphyrin structures, formed through a condensation reaction with pyrrole. Similarly, bromobenzophenones, which are precursors for pharmaceuticals like ketoprofen (B1673614) and bifonazole, can be synthesized via Suzuki coupling between bromobenzoyl chlorides and phenylboronic acid. nih.gov
The following table summarizes common synthetic routes for key brominated phenyl precursors.
Alternative Synthetic Pathways for Functionalized Tetrakis(aryl)benzenes
Beyond the direct coupling of four bromophenyl groups to a central benzene precursor, alternative strategies focus on functionalizing a pre-formed tetrabrominated core or synthesizing related derivatives with different peripheral functional groups.
An alternative and powerful strategy involves reversing the roles of the coupling partners. This approach begins with 1,2,4,5-tetrabromobenzene, a readily available starting material synthesized by the electrophilic bromination of benzene or 1,4-dibromobenzene using excess bromine and an iron-based catalyst. wikipedia.org The four bromine atoms on this central ring can then be converted to other functional groups.
A key transformation in this regard is the Miyaura borylation, a palladium-catalyzed cross-coupling reaction that installs boronic ester groups (typically pinacol (B44631) esters) in place of halides. chemicalbook.com By applying this reaction to 1,2,4,5-tetrabromobenzene with a reagent like bis(pinacolato)diboron (B₂pin₂), one can synthesize a tetraborylated benzene intermediate, such as 1,2,4,5-tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene. This tetraborylated core becomes a versatile building block, capable of undergoing subsequent Suzuki-Miyaura reactions with various aryl halides to construct the desired tetrakis(aryl)benzene framework.
This strategy of functionalizing a tetrabromo-precursor is not limited to borylation. For example, benzene-1,2,4,5-tetrakis-p-phenylphosphonic acid has been successfully prepared via Suzuki cross-coupling reactions between 1,2,4,5-tetrabromobenzene and p-dimethylphosphonatophenylboronic acid, demonstrating the utility of this precursor in forming other classes of tetra-substituted benzene derivatives. deakin.edu.au
The synthesis of functionalized derivatives of tetrakis(aryl)benzene often employs the same core chemistry—the Suzuki-Miyaura coupling—but utilizes different functionalized precursors. These derivatives are of significant interest as linkers for creating metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). chemicalbook.comalfachemic.com
1,2,4,5-Tetrakis(4-carboxyphenyl)benzene (B2947062) (H₄TCPB): This tetracarboxylic acid derivative is typically synthesized via a Suzuki coupling reaction. The common procedure involves the reaction of 1,2,4,5-tetrabromobenzene with 4-carboxyphenylboronic acid in the presence of a palladium catalyst and a base.
1,2,4,5-Tetrakis(4-formylphenyl)benzene (TFPB): Similarly, this tetra-aldehyde compound is prepared through a palladium-catalyzed Suzuki coupling. The synthesis involves coupling 1,2,4,5-tetrabromobenzene with 4-formylphenylboronic acid. chemicalbook.com This molecule serves as a crucial building block for porous COFs, where the aldehyde groups can undergo condensation reactions with amine-containing monomers to form crystalline, porous networks. alfachemic.comossila.com
The table below outlines the synthetic strategy for these important derivatives.
Table of Compounds
Molecular Structure and Conformational Analysis
Solid-State Structure Elucidation via X-ray Crystallography
No published X-ray crystallographic data for 1,2,4,5-tetrakis(4-bromophenyl)benzene could be located. Therefore, a detailed analysis of its solid-state structure is not possible at this time.
Information regarding the crystal system and space group of this compound is not available in the current scientific literature.
Without experimental structural data, the specific dihedral angles between the central benzene (B151609) ring and the four peripheral 4-bromophenyl groups cannot be determined. These angles are crucial for understanding the molecule's three-dimensional shape and steric profile.
Details on the intermolecular interactions, such as halogen bonding or π-π stacking, that govern the crystal packing of this compound are unknown due to the absence of crystallographic studies.
Computational Studies on Molecular Geometry and Conformation
A search for computational studies on this compound did not yield any specific results.
There are no reported Density Functional Theory (DFT) calculations that describe the optimized ground-state geometry of this compound.
Exploration of the conformational landscape of this compound, which would involve identifying various low-energy conformers and the rotational barriers between them, has not been documented in the searched literature.
Spectroscopic Characterization for Structural Confirmation
Spectroscopic analysis provides a detailed fingerprint of a molecule. For this compound, a combination of NMR and vibrational spectroscopy (Infrared and Raman) is essential to confirm its intricate three-dimensional structure.
Due to the absence of readily available experimental NMR spectra for this compound in the searched literature, this section will provide a theoretical analysis based on established principles of NMR spectroscopy and data from structurally related compounds. The expected ¹H and ¹³C NMR spectra are discussed, considering the molecular symmetry and the electronic effects of the bromine substituents.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The central benzene ring has two protons, which are chemically equivalent. The four 4-bromophenyl substituents are also equivalent. Within each 4-bromophenyl group, the protons ortho to the point of attachment to the central ring are equivalent, as are the protons meta to the point of attachment. This would lead to a predictable pattern of signals.
The protons on the central benzene ring are expected to appear as a singlet in the aromatic region of the spectrum. The protons on the 4-bromophenyl groups would likely appear as a set of two doublets, characteristic of a para-substituted benzene ring. The integration of these signals would correspond to the number of protons in each unique environment.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to symmetry, several carbon signals are expected. The central benzene ring will show two distinct signals for the substituted and unsubstituted carbons. The 4-bromophenyl groups will exhibit four signals: one for the carbon attached to the central ring, one for the carbon bonded to the bromine atom, and two for the remaining CH carbons. The chemical shift of the carbon atom bonded to bromine is influenced by the "heavy atom effect," which can cause a shift to a higher field (lower ppm value) than what would be expected based on electronegativity alone.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| Central Ring Protons | ~7.0-7.5 | - | Singlet |
| 4-Bromophenyl Protons (ortho) | ~7.2-7.6 | ~130-135 | Doublet |
| 4-Bromophenyl Protons (meta) | ~7.5-7.9 | ~132-137 | Doublet |
| Central Ring Carbons (substituted) | - | ~140-145 | - |
| Central Ring Carbons (unsubstituted) | - | ~125-130 | - |
| 4-Bromophenyl Carbons (ipso) | - | ~138-142 | - |
| 4-Bromophenyl Carbons (C-Br) | - | ~120-125 | - |
| 4-Bromophenyl Carbons (ortho CH) | - | ~130-135 | - |
| 4-Bromophenyl Carbons (meta CH) | - | ~132-137 | - |
Note: The predicted chemical shifts are estimates based on general principles and data for similar compounds. Actual experimental values may vary.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands corresponding to the vibrations of the aromatic rings and the carbon-bromine bonds. Key expected vibrational modes include:
Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.
Aromatic C=C stretching: A series of bands in the 1600-1450 cm⁻¹ region, which are characteristic of the benzene ring.
C-H in-plane and out-of-plane bending: These vibrations give rise to a complex pattern of bands in the fingerprint region (below 1300 cm⁻¹).
C-Br stretching: The carbon-bromine stretching vibration is expected to appear as a strong absorption in the far-infrared region, typically between 600 and 500 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. For this compound, the following Raman bands are anticipated:
Ring breathing modes: Symmetric vibrations of the benzene rings, which often give rise to strong and sharp Raman signals.
C-C stretching modes: Vibrations involving the carbon-carbon bonds of the aromatic rings.
C-Br symmetric stretching: This mode is expected to be Raman active.
The combination of IR and Raman data would provide a comprehensive vibrational profile of the molecule, allowing for a detailed structural confirmation.
Interactive Table: Expected Vibrational Frequencies for this compound.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium-Weak |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | Medium-Strong |
| C-H In-plane Bend | 1300-1000 | 1300-1000 | Medium |
| C-H Out-of-plane Bend | 900-675 | 900-675 | Strong (IR) |
| Ring Breathing | Weak/Inactive | ~1000 | Strong (Raman) |
| C-Br Stretch | 600-500 | 600-500 | Strong (IR) |
Note: The expected frequencies and intensities are based on typical values for substituted benzenes and brominated aromatic compounds.
Reactivity and Derivatization Chemistry
Transformation of Bromine Substituents for Extended Functionality
The carbon-bromine bonds on the phenyl rings are amenable to several types of chemical reactions, enabling the introduction of a wide array of functional groups.
Nucleophilic aromatic substitution (SNAr) is a class of reaction that can be used to replace halides on an aromatic ring with a nucleophile. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. For an SNAr reaction to occur efficiently, the aromatic ring usually requires activation by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.
In the case of 1,2,4,5-tetrakis(4-bromophenyl)benzene, the phenyl rings are not substituted with strong electron-withdrawing groups. Therefore, this compound is not highly activated towards traditional SNAr reactions under standard conditions. However, under forcing conditions, such as high temperatures and pressures, or with the use of very strong nucleophiles, substitution may be possible. Another pathway for nucleophilic aromatic substitution is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. This mechanism is typically favored by very strong bases.
Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the functionalization of aryl halides like this compound. These reactions offer mild conditions and high functional group tolerance.
Borylation: The bromine atoms can be replaced with boryl groups through palladium-catalyzed borylation reactions. This transformation typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand and a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). The resulting tetraborylated derivative is a versatile intermediate for subsequent Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents.
Cyano-derivatization: The transformation of the bromo-substituents to cyano groups can be achieved through copper-catalyzed cyanation reactions. nih.gov Traditional methods like the Rosenmund-von Braun reaction often require harsh conditions and stoichiometric amounts of copper(I) cyanide. nih.gov More contemporary methods utilize catalytic amounts of a copper source, such as copper(I) iodide, in the presence of a ligand and a cyanide source like sodium cyanide. nih.gov This cyano-functionalization introduces synthetically useful nitrile groups that can be further converted into other functionalities such as carboxylic acids, amines, or amides.
Amination: The introduction of amino groups can be accomplished through reactions like the Ullmann condensation or the Buchwald-Hartwig amination. The Ullmann condensation traditionally involves the copper-promoted reaction of an aryl halide with an amine at elevated temperatures. wikipedia.org Modern variations of this reaction utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is another highly effective method for forming carbon-nitrogen bonds and is known for its broad substrate scope and functional group tolerance. A related transformation, the Sonogashira coupling, can be used to introduce amino-functionalized alkynyl groups. For instance, 1,2,4,5-tetrabromobenzene (B48376) can be reacted with 4-ethynylaniline (B84093) in the presence of a palladium catalyst and a copper co-catalyst to yield 1,2,4,5-tetra((4-aminophenyl)ethynyl)benzene.
| Functionalization | Reaction Type | Typical Reagents | Resulting Functional Group |
|---|---|---|---|
| Borylation | Palladium-catalyzed Borylation | Pd catalyst, phosphine ligand, B₂pin₂ | -B(OR)₂ |
| Cyano-derivatization | Copper-catalyzed Cyanation | CuI, ligand, NaCN | -CN |
| Amination | Ullmann Condensation / Buchwald-Hartwig Amination | Cu or Pd catalyst, amine, base | -NR₂ |
Synthesis of Advanced Molecular Architectures
The tetra-functional nature of this compound makes it an excellent core molecule for the construction of larger, more complex molecular architectures with well-defined shapes and functionalities.
Dendrimers are highly branched, monodisperse macromolecules with a central core, interior branching units, and a periphery of functional groups. The synthesis of dendrimers can be approached in two main ways: the divergent method, where growth starts from the core and extends outwards, and the convergent method, where dendritic wedges are first synthesized and then attached to the core.
This compound can serve as a tetra-functional core for the divergent synthesis of dendrimers. Through transition metal-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki-Miyaura reactions, successive generations of branching units can be added to the four reactive sites. bohrium.com For example, Sonogashira coupling with terminal alkynes bearing multiple reactive sites can be used to build up the dendritic structure. A related compound, 1,2,4,5-tetrakis(bromomethyl)benzene, has been utilized in the synthesis of dendrimeric organoplatinum complexes, highlighting the utility of this core structure in creating complex, multi-metallic assemblies.
Star-shaped molecules are a class of compounds consisting of a central core with multiple arms radiating outwards. This compound is an ideal candidate for the core of a four-armed star-shaped molecule. The peripheral bromine atoms can be functionalized to introduce a variety of groups, thereby tuning the electronic and photophysical properties of the resulting molecule.
For instance, Suzuki-Miyaura or Heck coupling reactions can be employed to attach various aromatic or vinyl groups to the periphery. A close analogue, tetrakis(4-bromophenyl)methane (B171993), has been used to synthesize star-shaped oligo(phenylenevinylene)s through Suzuki coupling methodology. researchgate.net This approach allows for the creation of highly conjugated, three-dimensional molecules with potential applications in organic electronics and photonics. The diverse peripheral groups can be tailored to influence properties such as solubility, solid-state packing, and intermolecular interactions.
| Core Molecule | Coupling Reaction | Peripheral Group | Resulting Architecture |
|---|---|---|---|
| Tetrakis(4-bromophenyl)methane | Suzuki Coupling | 2,2-diphenyl-vinyl-biphenyl | Tetrakis(4,4'-(2,2-diphenyl-vinyl)-1,1'-biphenyl)methane |
| Tetrakis(4-bromophenyl)methane | Suzuki Coupling | 3,3-diphenylacrylonitrile-biphenyl | Tetrakis(4,4'-(3,3-diphenylacrylonitrile)-1,1'-biphenyl)methane |
The core structure of this compound can be modified to create ligands capable of coordinating multiple metal centers in a predictable and controlled manner. A closely related analogue, 1,2,4,5-tetrakis(diphenylphosphino)benzene (tpbz), serves as an excellent example of this concept. The four diphenylphosphino groups can act as coordination sites for transition metals.
Metallodithiolene complexes of the type [(R₂C₂S₂)M(η²-tpbz)] can chelate additional transition metal ions to form trimetallic arrays. nih.gov This modular approach allows for the construction of heterotrimetallic assemblies with controlled separation and spatial orientation of redox-active groups. nih.gov By analogy, the bromine atoms of this compound could be converted to other coordinating groups, such as pyridyl or carboxylate moieties, to facilitate the self-assembly of discrete multimetallic complexes or extended metal-organic frameworks. This strategy offers a pathway to novel materials with interesting magnetic, electronic, or catalytic properties arising from the cooperative interactions between the metal centers.
Supramolecular Chemistry and Self Assembly
Exploiting Intermolecular Interactions in Crystal Engineering
In the solid state, the spatial arrangement of 1,2,4,5-tetrakis(4-bromophenyl)benzene molecules is directed by a combination of well-defined, non-covalent interactions. These interactions are crucial in predicting and designing crystalline materials with desired topologies and properties.
The four bromine atoms on the terminal phenyl rings of the molecule are potential halogen bond (XB) donors. Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region such as a lone pair on a heteroatom. In the self-assembly of a structurally related molecule, 1,3,5-tris(4-bromophenyl)benzene (B1296842) (TBB), on an Ag(111) surface, the interplay between molecule-substrate interaction and intermolecular halogen bonding is crucial for achieving periodic arrangement. nih.gov For this compound, these bromine substituents can be expected to form robust C-Br···N, C-Br···O, or C-Br···Br interactions, guiding the assembly into predictable supramolecular synthons.
The presence of five aromatic rings (one central and four peripheral) makes C-H···π and π-π stacking interactions dominant forces in the molecular packing of this compound.
π-π Stacking: These interactions arise from the attractive, non-covalent forces between aromatic rings. In computational simulations of the nucleation of 1,3,5-tris(4-bromophenyl)benzene, interactions between the aromatic cores were found to be the primary supramolecular motif, leading to eclipsed dimers and trimers that resemble the crystal structure. nih.gov The extensive π-system of this compound would similarly be expected to drive the formation of columnar or layered structures through such stacking.
| Interaction Type | Donor Moiety | Acceptor Moiety | Expected Role in Packing |
| π-π Stacking | Phenyl Ring (π-system) | Phenyl Ring (π-system) | Primary driver for columnar or lamellar packing. |
| C-H···π | Aryl C-H Bond | Phenyl Ring (π-system) | Directional control and stabilization of 3D architecture. |
| Halogen Bonding | C-Br | Electronegative Atom (e.g., Br, O, N) | Formation of specific, directional synthons. |
| Br···Br Contacts | Bromine Atom | Bromine Atom | Stabilization of solid-state structures. |
Beyond halogen bonding, direct bromine-bromine contacts are significant in the solid-state architectures of organobromine compounds. These interactions, where the distance between bromine atoms is less than the sum of their van der Waals radii (approx. 3.70 Å), help stabilize the crystal lattice. In the crystal structures of 1,2,4,5-tetrakis(bromomethyl)-3,6-bis(2-alkoxy)benzenes, short Br···Br contacts are observed to play a role in the crystal packing. researchgate.net For this compound, these contacts would likely work in concert with other non-covalent forces to define the precise arrangement of molecules in the crystal.
Directed Self-Assembly in Solution and at Interfaces
The self-assembly of this compound is not limited to single crystals but extends to its behavior in solution and at interfaces, where it can form highly ordered nanostructures. Studies on 1,3,5-tris(4-bromophenyl)benzene have shown that it can form periodic molecular arrangements on surfaces like Ag(111). nih.gov This assembly is governed by a delicate balance between intermolecular forces (halogen bonds, van der Waals interactions) and molecule-substrate interactions. nih.gov Given its rigid structure and multiple bromine substituents, this compound is an excellent candidate for forming two-dimensional (2D) covalent organic frameworks (COFs) through surface-mediated synthesis, where the bromine atoms can be used as reactive handles for Ullmann coupling.
Host-Guest Chemistry and Molecular Recognition
The unique shape and electronic properties of this compound suggest its potential application in host-guest chemistry, where it may act as either a host, forming inclusion complexes, or as a guest within a larger molecular container.
Confinement of Small Molecules in Crystalline Frameworks
The crystalline structures formed by aryl-based molecules like this compound create well-defined cavities and channels capable of hosting small guest molecules. The principle of confinement within these frameworks is governed by the supramolecular arrangement of the host molecules. For instance, in the analogous compound 1,3,5-tris(4-bromophenyl)benzene, interactions between the aromatic cores are the primary motif driving the formation of prenucleation clusters and the ultimate crystalline state. nih.gov This self-assembly leads to dimers and trimers arranged in crystal-like configurations, inherently creating voids. nih.gov
The confinement of guest molecules within such frameworks can significantly alter their physical and chemical properties, including their electronic structures, excited-state dynamics, and reaction kinetics. The rigid and tunable nature of the host scaffold can lead to notable changes in the photophysical responses of confined chromophores, affecting their emission profiles, quantum yields, and fluorescence lifetimes. sci-hub.se This phenomenon is not limited to single molecules; studies on semiconducting polymers like poly(9,9-dioctylfluorene) have shown that when the polymer melt is crystallized within the confined space of nanopores, its internal structure and crystal orientation can be precisely controlled. researchgate.netarxiv.orgresearchgate.net This demonstrates that the voids within crystalline frameworks of molecules like this compound can serve as nanoscale reactors or templates, guiding the arrangement and properties of entrapped guests.
Mechanisms of Molecular Selectivity and Binding Affinity
The ability of porous organic frameworks to selectively recognize and bind specific molecules is a cornerstone of their function in separation and sensing applications. This selectivity is not random but is governed by a sophisticated interplay of physical and chemical factors.
A primary mechanism for molecular selectivity is size and shape exclusion , where the pore apertures of the framework act as a molecular sieve. nih.govacs.org For a guest molecule to be adsorbed, it must have dimensions compatible with the host's channels and cavities. This principle is exemplified by porous organic cages that show unprecedented performance in separating rare gases like krypton and xenon based on a precise size match between the gas atom and the cage's intrinsic cavity. nih.gov
Beyond simple size matching, selectivity is greatly influenced by specific host-guest interactions . The chemical nature of the pore walls dictates the binding affinity for different molecules. Key interactions include:
Electrostatic Interactions : Polar functional groups within the framework can create strong electrostatic fields that preferentially bind polar molecules. nih.gov In porous aromatic frameworks (PAFs), introducing polar organic groups can dramatically increase the selectivity for CO2 over less polar gases like CH4, N2, and H2. nih.gov Computational studies confirm that these electrostatic interactions play a dominant role in enhancing selectivity. nih.gov
Hydrogen Bonding : Frameworks decorated with hydrogen bond donors or acceptors can exhibit high affinity for guest molecules with complementary functionalities. researchgate.net
π-π Stacking : The aromatic nature of the building blocks, such as the phenyl rings in this compound, allows for strong π-π stacking interactions with other aromatic or unsaturated guest molecules. researchgate.net This is crucial for the separation of aromatic compounds from aliphatic ones. nih.gov
Confinement Effects : The precise arrangement of multiple binding sites within a confined space can lead to cooperative binding, where a guest molecule interacts simultaneously with several points on the pore surface. nih.gov This "induced-fit" mechanism, where the framework may slightly adjust its conformation upon guest binding, can lead to exceptionally high selectivity for molecules of a specific geometry, as seen in the separation of acetylene (B1199291) from carbon dioxide. acs.org
These mechanisms allow for the rational design of porous materials where the pore architecture and surface chemistry are tailored to create specific binding sites that favor one type of molecule over another. nih.gov
Formation of Porous Organic Materials
The rigid structure and reactive bromine substituents of this compound and its analogs make them ideal precursors for the synthesis of various porous organic materials. These materials are characterized by high surface areas, tunable pore sizes, and robust frameworks built from strong covalent bonds. rsc.orgnbinno.com
Covalent Organic Frameworks (COFs) from Brominated Precursors
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from light elements linked by strong covalent bonds. nbinno.com Brominated aromatic precursors are highly valuable in COF synthesis because the bromine atoms serve as reactive leaving groups for forming robust aryl-aryl bonds through various cross-coupling reactions. nbinno.com For example, porphyrin-based COFs can be synthesized using tetrakis(4-bromophenyl)porphyrin, where the bromine atoms are essential for linking the porphyrin units together via Suzuki-Miyaura coupling to form an extended, porous network. nbinno.com
On-Surface Synthesis of 2D Covalent Organic Networks
A powerful bottom-up approach to creating highly ordered, single-layer COFs is through on-surface synthesis, typically performed under ultra-high vacuum (UHV) conditions. mdpi.comresearchgate.net In this method, brominated precursor molecules are first deposited onto a catalytically active metal surface. Subsequent thermal annealing activates the molecules by cleaving the carbon-bromine bonds. uni-graz.at This dehalogenation creates reactive radical sites on the molecule, which then polymerize through surface-catalyzed reactions, such as Ullmann coupling, to form a two-dimensional covalent network. uni-graz.atrsc.org
The choice of the substrate is critical as it directly influences the reaction pathway and the quality of the resulting 2D COF. researchgate.netrsc.orgepa.gov Different metal surfaces exhibit different catalytic activities and template effects on the growing network.
| Precursor | Substrate | Resulting Structure | Key Findings |
| 1,3,5-tris(4-bromophenyl)benzene | Cu(111) | 2D Covalent Organic Framework | The substrate catalyzes the dehalogenation and subsequent C-C bond formation. researchgate.netrsc.org |
| 1,3,5-tris(4-bromophenyl)benzene | Ag(110) | 2D Covalent Organic Framework | The choice of substrate is shown to be a determining factor in the synthesis process. researchgate.netrsc.org |
| 1,3,5-tris(4-bromophenyl)benzene | Graphite(001) | Disordered Polymerization | Demonstrates that a less reactive surface may not effectively catalyze the formation of an ordered network. researchgate.netrsc.org |
| Various Brominated Porphyrins | Au(111) | Dimers, 1D Chains, 2D Networks | The final structure (0D, 1D, or 2D) is controlled by the number and position of bromine substituents on the precursor. mdpi.com |
This technique allows for the creation of atomically precise 2D materials with well-defined pore structures. rsc.org
Design Principles for COF Topology and Porosity
The structural characteristics of a COF, such as its topology (the geometric arrangement of its components) and porosity (the size and shape of its pores), are not random but are programmed by the design of the molecular building blocks. This approach is a cornerstone of reticular chemistry.
Size of Precursors : The physical dimensions of the precursor molecule directly control the pore size of the COF. Using larger building blocks, or "struts," results in frameworks with larger pores. This allows for the precise tuning of pore dimensions to target the storage or separation of specific molecules.
Reaction Chemistry : The type of covalent reaction used to link the precursors determines the nature of the linkage in the framework. While on-surface synthesis often relies on Ullmann coupling to form C-C bonds, solution-based syntheses can employ a wider range of reactions, such as boronic acid condensation or multicomponent reactions, to create different linkages (e.g., boronate esters, quinolines), which can influence the framework's chemical stability and electronic properties. nih.gov
By carefully selecting precursors with specific geometries and sizes and choosing an appropriate linking chemistry, it is possible to design and synthesize COFs with predetermined topologies and porosities for targeted applications.
Porous Organic Molecular Frameworks (POMFs) utilizing analogous aryl-based systems
Beyond the highly crystalline COFs, brominated aryl precursors can be used to construct Porous Organic Polymers (POPs) or Porous Organic Molecular Frameworks (POMFs), which are often amorphous or possess only short-range order. acs.orgmdpi.com These materials are synthesized through irreversible coupling reactions and are valued for their high stability, large surface areas, and ease of functionalization. rsc.orgacs.org
For example, a luminescent microporous organic polymer (LMOP-3) was successfully constructed using a Heck coupling reaction between 1,3,5-tri(4-ethenylphenyl)benzene and an analog of the title compound, 1,3,5-tetrakis(4-bromophenyl)benzene. researchgate.net The resulting polymer, while not fully crystalline, exhibited permanent microporosity and a high surface area, making it effective for sensing applications. researchgate.net The properties of this material highlight the utility of brominated benzene (B151609) derivatives in creating robust porous networks even without achieving long-range crystalline order.
| Property | Value | Method |
| BET Surface Area | 391 m²/g | N2 sorption at 77 K |
| Micropore Volume | 0.17 cm³/g | t-plot method |
| Total Pore Volume | 0.28 cm³/g | at P/Po = 0.97 |
| Pore Size | ~0.66 nm | Horvath-Kawazoe method |
| (Data for LMOP-3, synthesized using 1,3,5-tetrakis(4-bromophenyl)benzene) researchgate.net |
These amorphous frameworks, sometimes referred to as Porous Aromatic Frameworks (PAFs), leverage the rigidity of their aromatic building units to create intrinsic microporosity. acs.org The synthesis of such materials is often straightforward, and their disordered nature does not preclude them from having well-defined porous properties and functions. acs.orgmdpi.com
Porous Aromatic Frameworks (PAFs) using Related Brominated Linkers
While direct synthesis of Porous Aromatic Frameworks (PAFs) using this compound as the primary building block is not extensively documented in the reviewed literature, the principles of PAF construction can be understood through the use of analogous brominated aromatic linkers. PAFs are a class of porous materials known for their high surface areas, exceptional stability, and tunable pore structures. researchgate.net They are typically synthesized through irreversible carbon-carbon bond-forming reactions, such as Yamamoto or Suzuki coupling, which imparts significant thermal and chemical stability to the resulting framework. acs.orgnih.gov
The design of PAFs often relies on the geometry of the monomeric building units. For instance, tetrahedral monomers like tetrakis(4-bromophenyl)methane (B171993) have been successfully employed to create highly porous, diamondoid-like frameworks such as PAF-1, which exhibits a Brunauer-Emmett-Teller (BET) surface area of up to 5600 m²/g. nih.gov Similarly, trigonal planar monomers like 1,3,5-tris(4-bromophenyl)benzene are used to construct PAFs with different network topologies. rsc.orgnih.gov These examples underscore the modularity of PAF synthesis, where the selection of the brominated linker dictates the final architecture and properties of the material.
The following table summarizes key properties of PAFs synthesized from related brominated linkers:
| Framework Name | Monomer | Coupling Reaction | BET Surface Area (m²/g) |
| PAF-1 | Tetrakis(4-bromophenyl)methane | Yamamoto | 5600 |
| PAF-5 | 1,3,5-tris(4-bromophenyl)benzene | Yamamoto | 1503 |
| PAF-11 | Tetrakis(4-bromophenyl)methane and 4,4'-biphenyldiboronic acid | Suzuki | 704 |
Mechanisms of Pore Formation and Structural Stability
The formation of pores in PAFs is a direct consequence of the inefficient packing of the rigid, non-planar aromatic building blocks during the polymerization process. The irreversible nature of the C-C coupling reactions "locks" the structure in a disordered, high free-volume state, preventing the polymer chains from collapsing into a dense, non-porous arrangement. This results in a network of permanent micropores and, in some cases, mesopores. The size and distribution of these pores can be tailored by altering the size and shape of the linker molecules. nih.govoaepublish.com
The exceptional structural stability of PAFs is primarily attributed to the strength of the covalent carbon-carbon bonds that constitute the framework. researchgate.net Unlike metal-organic frameworks (MOFs), which rely on coordinative bonds that can be susceptible to hydrolysis, the robust C-C linkages in PAFs provide high thermal and chemical stability. For example, PAF-11, constructed from tetrakis(4-bromophenyl)methane, demonstrates thermal stability up to 400 °C in air and is resistant to common solvents and even concentrated hydrochloric acid. rsc.org This inherent stability makes PAFs attractive for applications in harsh chemical environments. The stability is a result of the rigid aromatic framework, which resists degradation under a variety of conditions. rsc.org
Nucleation and Crystallization Processes
The nucleation and crystallization of molecules like this compound from solution are complex processes that are crucial for controlling the solid-state properties of the material. While specific studies on the nucleation of this compound are limited, research on the closely related isomer, 1,3,5-tris(4-bromophenyl)benzene (3BrY), provides significant insights into the underlying mechanisms.
Metadynamics Simulations of Prenucleation Clusters
Metadynamics simulations have been employed to investigate the early stages of nucleation for 1,3,5-tris(4-bromophenyl)benzene (3BrY). dntb.gov.uanih.gov These computational studies reveal the formation of prenucleation clusters in solution, which are transient, disordered aggregates of molecules that precede the formation of a stable crystal nucleus.
The simulations show that the primary supramolecular motif within these clusters is the interaction between the aromatic cores of the 3BrY molecules. nih.gov Specifically, these interactions lead to the formation of dimers and trimers that exhibit local arrangements similar to those found in the crystalline state. This suggests that the fundamental packing motifs of the final crystal structure are already present in the disordered prenucleation clusters. The simulations were conducted in both water and methanol, indicating that the formation of these aromatic core-driven clusters is a general feature of the system. dntb.gov.uaresearchgate.net
Elucidation of Two-Step Nucleation Mechanisms in Solution
Experimental evidence for 1,3,5-tris(4-bromophenyl)benzene (3BrY) supports a two-step nucleation mechanism. nih.gov This non-classical nucleation pathway involves the initial formation of dense, liquid-like clusters of molecules from the solution. These clusters then serve as precursors for the subsequent formation of an ordered, crystalline nucleus within them.
This two-step process can be summarized as:
Formation of Prenucleation Clusters: Solute molecules aggregate into disordered, dense clusters that are in equilibrium with the surrounding solution.
Structural Reorganization: Within these clusters, the molecules rearrange to form a critical nucleus with crystalline order. This nucleus then grows into a macroscopic crystal.
The metadynamics simulations of 3BrY provide a molecular-level picture that is consistent with this two-step mechanism, showing how locally ordered, crystal-like arrangements can emerge from initially disordered molecular clusters. dntb.gov.uanih.gov This understanding of nucleation pathways is critical for controlling polymorphism and crystal morphology in aromatic compounds.
Applications in Advanced Functional Materials
Organic Electronics and Optoelectronics
The unique structure of 1,2,4,5-tetrakis(4-bromophenyl)benzene, featuring a π-conjugated core and multiple reactive sites, makes it a valuable precursor for materials used in organic electronic and optoelectronic devices. The bromine atoms can be readily substituted through various cross-coupling reactions, enabling the synthesis of a wide array of functional molecules.
Role as Building Blocks for Organic Light-Emitting Diodes (OLEDs)
While direct application of this compound in OLEDs is not extensively documented, its derivatives and structurally related compounds are instrumental in creating high-performance materials for these devices. The core tetraphenylbenzene structure is known to form the basis of blue organic electroluminescent materials. rsc.org By functionalizing this core, for instance by introducing carbazole (B46965) and cyano groups, molecules with both aggregation-induced emission (AIE) and hot exciton (B1674681) properties can be synthesized. rsc.org
The resulting materials possess distorted molecular configurations that are beneficial for inducing the AIE phenomenon and can also lower the carrier injection barrier in OLEDs. rsc.org Non-doped OLEDs prepared with such tetraphenylbenzene derivatives have demonstrated high external quantum efficiencies (EQE) of up to 11.8% and deep blue emission, showcasing the potential of this molecular framework in next-generation displays. rsc.org The four bromine atoms on this compound serve as synthetic handles to attach various functional groups, allowing for the precise tuning of electronic properties and the creation of novel emitters and host materials for OLEDs.
Potential in Electrochromic Devices
Electrochromic devices, which change color in response to an electric field, rely on materials that can undergo reversible redox reactions. While research on this compound for this specific application is emerging, related compounds demonstrate its potential. For example, simpler aryl halides like 1,2,4,5-tetrabromobenzene (B48376) can be used to synthesize tetrakis(pyridinium) salts, which are known to have electrochromic properties. This suggests that the more complex this compound could be used to create sophisticated, multi-chromophoric systems with enhanced electrochromic performance. The multiple reaction sites allow for the creation of cross-linked polymer films, which are often essential for the durability and stability of electrochromic devices.
Investigation of Aggregation-Induced Emission (AIE) Properties in Related Structures
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive molecules are induced to emit light upon aggregation. This effect is the opposite of the common aggregation-caused quenching (ACQ) that limits the performance of many traditional luminophores in the solid state. nih.gov The AIE phenomenon is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state.
Derivatives of tetraphenylbenzene are known to exhibit AIE properties. rsc.org For instance, 1,2,3,4-tetraphenylbenzene (TPB) and a silicon-cored derivative (TPB-Si) both demonstrate AIE enhancement in aggregate states. nih.gov The distorted, propeller-like shape of these molecules allows for free rotation of the phenyl rings in solution, a non-radiative pathway for excited-state decay. When the molecules aggregate, this rotation is hindered, opening up a radiative decay channel and "turning on" fluorescence. nih.govnih.gov Given that this compound possesses a similarly crowded steric structure, it is a prime candidate for designing new AIE-active materials (AIEgens). The bromine atoms can be functionalized to tune the emission color and enhance the AIE effect for applications in sensors, bio-imaging, and solid-state lighting. njtech.edu.cnresearchgate.net
Materials for Gas Storage and Separation
The tetra-functional nature of this compound makes it an ideal monomer for the synthesis of porous organic frameworks. These materials are characterized by high surface areas, low densities, and exceptional chemical and thermal stability, making them excellent candidates for gas storage and separation applications.
Adsorption Properties of Porous Frameworks (e.g., Hydrogen Storage, Gas Separation)
Porous organic polymers, often referred to as nanoporous organic frameworks (NPOFs) or porous aromatic frameworks (PAFs), can be synthesized from this compound through nickel(0)-catalyzed Yamamoto coupling reactions. africaresearchconnects.comresearchgate.netscribd.com This process links the monomers together, forming a rigid, three-dimensional network with permanent microporosity.
One such framework, designated NPOF-2, was synthesized from this compound and exhibited a remarkably high Langmuir surface area of 4,227 m²/g. researchgate.net Despite being amorphous, these frameworks show significant potential for gas storage. africaresearchconnects.comresearchgate.net The hydrogen storage capacity of these materials was evaluated at 77 K and 1 bar, with NPOF-2 demonstrating an uptake of 1.45 wt%. researchgate.netresearchgate.net This performance highlights the effectiveness of using highly cross-linked aromatic monomers to create materials with the high porosity needed for physisorption of hydrogen and other gases. whiterose.ac.uk
| Framework | Monomer | Langmuir Surface Area (m²/g) | H₂ Uptake (wt% at 77 K, 1 bar) | Reference |
|---|---|---|---|---|
| NPOF-1 | 1,3,5-tris(4-bromophenyl)benzene (B1296842) | 2,635 | 1.28 | researchgate.netresearchgate.net |
| NPOF-2 | This compound | 4,227 | 1.45 | researchgate.netresearchgate.net |
| NPOF-3 | 1,3,5,7-tetrakis(4-iodophenyl)adamantane | 2,423 | - | researchgate.net |
Selective Gas Uptake Mechanisms and Performance
The ability of porous frameworks to selectively adsorb one gas over another is crucial for applications like carbon capture and gas purification. This selectivity in materials derived from precursors like this compound stems from a combination of pore size sieving and specific chemical interactions between the gas molecules and the framework's surface. nih.gov
For CO₂ separation, the aromatic nature of the polymer backbone is advantageous. CO₂ molecules can interact favorably with the electron-rich phenyl rings of the framework through quadrupole-π interactions, leading to a higher affinity for CO₂ compared to other gases like N₂ or CH₄. mdpi.com Furthermore, the pore size of the material can be tuned by selecting different monomers or synthesis conditions to optimize selectivity. nih.gov Studies on related metal-organic frameworks (MOFs) have shown that introducing specific functional groups or metal ions can significantly enhance CO₂ uptake and selectivity by creating stronger binding sites. rsc.org For example, the impregnation of metal ions into an anionic MOF increased the isosteric heat of CO₂ adsorption and boosted the CO₂/N₂ selectivity from 25.5 to over 40. rsc.org Similar functionalization strategies could be applied to frameworks derived from this compound to create highly effective materials for carbon capture.
| Material | CO₂/N₂ Selectivity | CO₂/CH₄ Selectivity | Conditions | Reference |
|---|---|---|---|---|
| SNU-100' (Parent MOF) | 25.5 | - | Room Temperature | rsc.org |
| Li⁺@SNU-100' | 40.4 | - | Room Temperature | rsc.org |
| [Zn₂(sedc)₂(dabco)] (1se) | - | 15.1 | Equimolar mixture, 1 bar | mdpi.com |
| [Zn₂(bdc)₂(dabco)] (1b) | - | 11.9 | Equimolar mixture, 1 bar | mdpi.com |
Catalysis and Adsorption
Application in Heterogeneous Catalysis (e.g., through COF integration)
The true catalytic potential of the this compound scaffold is realized when it is converted into functionalized analogues, such as 1,2,4,5-tetrakis(4-formylphenyl)benzene (TFPB) or 1,2,4,5-tetra((4-aminophenyl)ethynyl)benzene (TAEB), and integrated into COFs. ossila.comossila.com These frameworks provide a robust and ordered platform for embedding catalytically active sites, overcoming common challenges in heterogeneous catalysis like catalyst aggregation and deactivation.
For instance, a thiol-decorated COF, synthesized through the condensation reaction between TFPB and 2,5-diaminobenzene-1,4-dithiol, has demonstrated notable catalytic activity. ossila.com The resulting material, SH-COF-2, possesses a high surface area and ordered pores, which facilitate reactant access to the active thiol sites. This structured environment enhances catalytic efficiency and stability, making it a promising candidate for various chemical transformations. ossila.com
Similarly, porphyrin-based COFs, which can be constructed using derivatives of the tetraphenylbenzene core, are explored for their catalytic prowess. nbinno.comiu.edu.sa The porphyrin macrocycle within the COF structure can chelate various metal ions, creating well-defined, isolated active centers. This precise control over the catalytic site at a molecular level is a key advantage of COF-based catalysts, enabling high selectivity and activity in processes such as oxidation reactions and CO2 reduction. nbinno.com The versatility of the tetraphenylbenzene linker allows for the systematic design of these sophisticated catalytic systems. ossila.comnbinno.com
| COF Linker/Precursor | Co-monomer/Reactant | Resulting COF/Material | Catalytic Application Area |
| 1,2,4,5-Tetrakis(4-formylphenyl)benzene (TFPB) | 2,5-Diaminobenzene-1,4-dithiol (DABDT) | Thiol-decorated COF (SH-COF-2) | Heterogeneous Catalysis |
| Tetrakis(4-bromophenyl)porphyrin | Complementary organic building blocks | Porphyrin-based COFs | Heterogeneous catalysis, Photocatalysis |
| 1,2,4,5-Tetra((4-aminophenyl)ethynyl)benzene (TAEB) | Aldehydes or acids | Imine or amide-linked COFs | Gas uptake and Photocatalysis |
Adsorbents for Organic Pollutants and Other Analytes (e.g., Iodine Uptake)
The high surface area and customizable pore environment of COFs derived from this compound analogues make them exceptional adsorbents for environmental contaminants and other valuable substances. The ability to tailor pore size and introduce specific functional groups allows for the selective capture of target molecules.
A notable example is the application of a COF synthesized from 1,2,4,5-tetrakis(4-formylphenyl)benzene (TFPB) and 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetraaniline (B6319132) (PyTTA) for iodine capture. ossila.com This highly conjugated two-dimensional COF, named TFPB-PyTTA-COF, demonstrated an outstanding iodine uptake capacity of up to 5.6 g g⁻¹, a value that surpasses most previously reported COF adsorbents. ossila.com This high capacity is attributed to the material's porous structure and the strong interactions between the electron-rich framework and iodine molecules.
Furthermore, COFs designed from this scaffold have shown efficacy in removing organic pollutants from aqueous solutions. A [4+4]-type COF, TAPP-TFPB-COF, was synthesized from TFPB and 5,10,15,20-Tetra(p-amino-phenyl) porphyrin (TAPP). researchgate.net This material, with a specific surface area of 1107.3 m² g⁻¹, exhibited significant adsorption capacity for the model organic dye Rhodamine B. researchgate.net The study highlighted a synergistic effect where the COF could first adsorb the pollutant and subsequently facilitate its photodegradation, demonstrating a dual-function approach to water purification. researchgate.net
| Adsorbent Material | Target Analyte/Pollutant | Adsorption Capacity | Key Findings |
| TFPB-PyTTA-COF | Iodine | 5.6 g g⁻¹ | Superior uptake compared to most COF-based adsorbents. ossila.com |
| TAPP-TFPB-COF | Rhodamine B (organic dye) | High adsorption capacity | Enables synergistic removal of organic pollutants via adsorption followed by photodegradation. researchgate.net |
Biosensing and Chemo-sensing Applications (by analogy to related AIE compounds)
While direct studies on the sensing applications of this compound itself are limited, its core structure is analogous to well-established luminophores that exhibit Aggregation-Induced Emission (AIE). AIE is a phenomenon where non-emissive or weakly emissive molecules become highly fluorescent upon aggregation. nih.govacs.org This "turn-on" fluorescence mechanism is highly advantageous for developing sensitive and selective sensors. nih.gov
Compounds like tetraphenylethylene (B103901) (TPE), which share a similar polysubstituted aromatic core, are archetypal AIE luminogens (AIEgens). researchgate.netacs.orgnih.gov TPE and its derivatives have been extensively developed into fluorescent probes for a vast array of analytes, including metal ions, anions, toxic gases, volatile organic compounds, and crucial biomolecules like glucose and RNA. researchgate.netacs.orgsemanticscholar.org The sensing mechanism often relies on the restriction of intramolecular motion (RIM) within the AIEgen. acs.org In solution, the phenyl rings rotate freely, dissipating energy non-radiatively. nih.gov Upon binding to an analyte or aggregating, this rotation is hindered, opening a radiative pathway and causing a dramatic increase in fluorescence intensity. nih.govacs.org
By analogy, the this compound scaffold possesses the structural requisites for AIE. The four peripheral bromophenyl rings attached to the central benzene (B151609) core can undergo intramolecular rotations in a dissolved state. Functionalization of these rings with specific recognition units (e.g., chelators for metal ions, hydrogen-bonding moieties for anions) could create novel AIE-based sensors. The binding of a target analyte would restrict the rotation of the phenyl rings, triggering a fluorescent "turn-on" signal for detection. This principle has been successfully applied to create AIEgens for detecting everything from environmental toxins to disease biomarkers. mdpi.com Therefore, tetraphenylbenzene derivatives represent a promising, yet underexplored, platform for designing next-generation chemo- and biosensors with high sensitivity and low background interference. nih.govrsc.org
Functionalization of Other Materials (e.g., Black Phosphorus functionalization with related carboxylate derivatives)
The utility of the this compound framework extends to the surface modification and functionalization of other advanced materials. By converting the bromo- groups to other functionalities, such as carboxylic acids, derivatives like 1,2,4,5-tetrakis(4-carboxyphenyl)benzene (B2947062) (H4TCPB) can be synthesized. sigmaaldrich.com These multi-functional linkers are capable of forming robust, ordered structures on the surfaces of 2D materials, thereby tuning their physicochemical properties and enhancing their stability. european-mrs.comscispace.com
A significant application in this area is the functionalization of black phosphorus (BP). sigmaaldrich.com Black phosphorus is a 2D material with remarkable electronic and optoelectronic properties, but it suffers from poor ambient stability, readily degrading in the presence of oxygen and water. rsc.orgresearchgate.net Surface functionalization is a key strategy to passivate the BP surface and protect it from degradation. nih.govmdpi.com
Research has shown that 1,2,4,5-tetrakis(4-carboxyphenyl)benzene can be used to form supramolecular heterostructures that effectively functionalize black phosphorus. sigmaaldrich.com The carboxylate groups can anchor the molecule to the BP surface through various interactions, creating a protective organic layer. This functionalization not only enhances the environmental stability of BP but also allows for the introduction of new properties, paving the way for its use in high-performance electronic devices, sensors, and catalysts. sigmaaldrich.comeuropean-mrs.comunisi.it The rigid and planar nature of the tetraphenylbenzene core helps in the formation of well-ordered monolayers, providing a uniform and effective passivation of the underlying material. european-mrs.comscispace.com
Advanced Characterization Techniques and Methodologies
Spectroscopic Techniques for Material Analysis
Comprehensive searches for specific experimental data regarding the application of Solid-State Nuclear Magnetic Resonance (ssNMR), X-ray Photoelectron Spectroscopy (XPS), and Angle-Resolved Ultraviolet Photoelectron Spectroscopy (ARUPS) for the direct analysis of 1,2,4,5-tetrakis(4-bromophenyl)benzene did not yield detailed research findings or data tables in the available resources. Similarly, specific studies detailing the use of Scanning Tunneling Microscopy (STM) and Spectroscopy (STS) for the surface characterization of this particular compound were not found.
Solid-State Nuclear Magnetic Resonance (ssNMR)
Specific solid-state NMR data for this compound is not detailed in the reviewed literature. This technique is often employed for the structural elucidation of solid materials, including polymers derived from similar monomers.
X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis
Detailed XPS analytical data for this compound, which would provide information on its elemental composition and chemical states, were not available in the searched scientific literature.
Angle-Resolved Ultraviolet Photoelectron Spectroscopy (ARUPS) for Electronic Structure
Information regarding the use of ARUPS to study the electronic structure of this compound could not be located in the provided search results.
Scanning Tunneling Microscopy (STM) and Spectroscopy (STS) for Surface Characterization
Specific research findings detailing the use of STM and STS for the surface characterization of this compound were not found.
Microscopic Techniques for Morphological and Nanostructural Analysis
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) has been utilized to investigate the morphology of materials synthesized using precursors related to this compound. For instance, a luminescent microporous organic polymer, designated as LMOP-3, was constructed using a Heck coupling reaction involving 1,3,5-tri(4-ethenylphenyl)benzene and a monomer identified as 1,3,5-tetrakis(4-bromophenyl)benzene (potentially a typographical error in the source for this compound) rsc.org. SEM analysis of LMOP-3 revealed its surface morphology. The images showed that the polymer consists of aggregated nanoparticles, forming a rough and porous surface structure.
Transmission Electron Microscopy (TEM)
There is no available research data detailing the analysis of the compound this compound using Transmission Electron Microscopy. Scientific studies have instead applied TEM to analyze the morphology of porous polymers synthesized from this molecule.
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Specific Thermogravimetric Analysis (TGA) data for the monomer this compound is not provided in the surveyed scientific papers. TGA is a common technique to assess the thermal stability of materials, and in this context, it has been applied to evaluate the nanoporous organic frameworks synthesized using this compound, which are noted for their high thermal stability.
Adsorption Isotherms (N₂, CO₂) for Porosity Characterization
Data from nitrogen (N₂) and carbon dioxide (CO₂) adsorption isotherm analyses are not reported for the this compound compound itself. This type of analysis is used to determine the surface area and pore structure of materials. Research has focused on conducting these measurements on the nanoporous frameworks created from the monomer to characterize their gas storage and separation capabilities. For instance, a nanoporous organic framework synthesized from this compound, designated NPOF-2, exhibited a high Langmuir surface area of 4,227 m²/g, demonstrating its significant porosity.
Computational Chemistry and Theoretical Modeling
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD simulation studies focused solely on 1,2,4,5-tetrakis(4-bromophenyl)benzene are not readily found, research on the related compound 1,3,5-tris(4-bromophenyl)benzene (B1296842) provides a framework for understanding its potential dynamic behavior. For instance, MD simulations, such as those employing the Parrinello-Rahaman method, have been used to explore the crystal packing of 1,3,5-tris(4-bromophenyl)benzene under high pressure. These simulations reveal the importance of interactions between the aromatic cores in dictating the supramolecular arrangement. researchgate.netnih.gov
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), are essential for elucidating the electronic structure and predicting the reactivity of molecules. Although specific DFT studies on this compound are limited, the principles can be applied to understand its properties. Such calculations would typically reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.
The presence of four electron-withdrawing bromine atoms is expected to influence the electronic properties of the central benzene (B151609) ring, likely lowering the HOMO and LUMO energy levels compared to unsubstituted tetraphenylbenzene. The HOMO-LUMO gap is a critical parameter that provides an indication of the molecule's chemical reactivity and its potential applications in organic electronics. A smaller HOMO-LUMO gap generally correlates with higher reactivity and lower kinetic stability. DFT calculations could also predict sites susceptible to nucleophilic or electrophilic attack, providing insights into the molecule's chemical behavior in reactions.
Modeling of Intermolecular Interactions (e.g., Weak Hydrogen Bonds, Halogen Bonds, Dispersion Interactions)
The bromine substituents in this compound are expected to play a crucial role in mediating intermolecular interactions. Theoretical modeling can be employed to investigate the nature and strength of these interactions, which include:
Halogen Bonds: The bromine atoms can act as halogen bond donors, interacting with electron-rich atoms on neighboring molecules. The strength of these interactions can be computationally modeled and is a significant factor in determining the crystal packing and self-assembly of the compound.
Weak Hydrogen Bonds: C-H···Br and C-H···π interactions are also likely to be present, further stabilizing the crystal structure.
Studies on the self-assembly of 1,3,5-tris(4-bromophenyl)benzene on surfaces have highlighted the cooperative interplay between intermolecular halogen bonding and van der Waals interactions in forming ordered molecular arrangements. nih.gov It is anticipated that similar interactions would govern the packing of this compound.
| Interaction Type | Potential Role in this compound |
| Halogen Bonding (Br···X) | Directional interactions influencing crystal packing and self-assembly. |
| π-π Stacking | Stacking of aromatic rings contributing to cohesive energy. |
| C-H···π Interactions | Weak hydrogen bonds between C-H groups and aromatic rings. |
| C-H···Br Interactions | Weak hydrogen bonds involving bromine as the acceptor. |
| Dispersion Forces | Significant contribution to overall intermolecular attraction. |
Simulations of Self-Assembly and Framework Formation
Computational simulations are invaluable for predicting and understanding the self-assembly of molecules into larger, ordered structures. For this compound, simulations could explore its potential to form various supramolecular architectures, both in solution and on surfaces.
While direct simulations of the self-assembly of the parent molecule are not extensively reported, the carboxylate derivative, 1,2,4,5-tetrakis(4-carboxyphenyl)benzene (B2947062), has been used as a linker to synthesize metal-organic frameworks (MOFs). This demonstrates the inherent capability of the tetraphenylbenzene core to act as a scaffold for the construction of extended porous networks.
Simulations of the self-assembly of this compound would likely focus on the role of the bromine atoms in directing the formation of specific motifs through halogen bonding. The symmetry of the molecule could favor the formation of two-dimensional sheets or three-dimensional networks, depending on the interplay of the various intermolecular forces. The insights gained from such simulations would be crucial for the rational design of new materials with desired structural and functional properties.
Concluding Remarks and Future Perspectives
Summary of Current Research Advancements and Key Discoveries
Research into multi-aryl benzene (B151609) derivatives has established them as fundamental building blocks for a new generation of functional materials. The key advancement lies in the use of such scaffolds to create highly porous and stable three-dimensional networks. A notable analogue, 1,2,4,5-tetrakis(4-carboxyphenyl)benzene (B2947062), has been successfully employed in the rapid synthesis of novel Zirconium (IV) and Cerium (IV) based metal-organic frameworks (MOFs) under mild conditions. rsc.org These materials, designated M-CAU-24, exhibit a rare network topology and ligand-based luminescence, highlighting the utility of the 1,2,4,5-tetra-substituted benzene core in creating materials with unique photophysical properties. rsc.org
The bromine atoms on the peripheral phenyl rings of 1,2,4,5-tetrakis(4-bromophenyl)benzene are particularly significant. In related compounds like tetrakis(4-bromophenyl)porphyrin, these bromine sites serve as highly reactive handles for post-synthetic modification or for polymerization reactions. nbinno.com This versatility allows for the precise tuning of electronic properties and the construction of complex architectures such as covalent organic frameworks (COFs) and conjugated polymers. nbinno.com These discoveries underscore the primary role of the tetrakis(bromophenyl)benzene scaffold as a versatile precursor for creating sophisticated, functional materials with applications potentially spanning gas storage, catalysis, and organic electronics. nbinno.com
Challenges and Opportunities in Synthesis, Derivatization, and Application
Challenges: The primary challenge in working with this compound and similar hexa-aryl benzenes is their synthesis. Multi-step synthetic routes are often required, which can be complex and lead to issues with yield and the formation of regioisomers. researchgate.netlibretexts.org Achieving a fully substituted benzene core with specific, bulky aryl groups can be sterically hindered, demanding carefully optimized reaction conditions. libretexts.org
Furthermore, the purification of the final compound and its precursors can be difficult due to low solubility in common organic solvents, a common issue for large, rigid aromatic systems. Ensuring high purity is critical, as impurities can significantly impact the properties and performance of subsequently synthesized materials like MOFs or polymers.
Opportunities: The challenges in synthesis present clear opportunities for innovation in synthetic organic chemistry. Developing more efficient, one-pot, or convergent synthetic strategies for hexa-aryl benzenes would significantly accelerate research in this area. Exploring novel catalytic systems for C-C bond formation could provide higher yields and better selectivity, reducing the purification burden. researchgate.net
The bromine atoms offer a significant opportunity for derivatization. They are ideal functional groups for a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the systematic modification of the molecule's periphery to introduce new functionalities. This "post-synthetic" modification approach on the monomer itself could lead to a library of derivatives with tailored electronic, optical, and physical properties, expanding the scope of potential applications.
| Challenge Category | Specific Challenge | Potential Opportunity |
| Synthesis | Multi-step procedures with low overall yield. | Development of efficient one-pot or convergent synthetic routes. |
| Formation of undesired regioisomers. | Discovery of new regioselective catalytic systems. | |
| Purification | Low solubility in common organic solvents. | Design of derivatives with solubilizing groups for easier processing. |
| Derivatization | Controlling selectivity in subsequent reactions. | Exploiting diverse cross-coupling reactions for precise functionalization. |
| Application | Limited direct studies on the final material properties. | Systematic investigation of structure-property relationships in derived polymers and frameworks. |
Emerging Research Directions for Novel Functional Materials Based on Tetrakis(bromophenyl)benzene Scaffolds
The future for functional materials derived from this compound scaffolds is rich with possibility. The rigid, three-dimensional, and highly functionalizable nature of this building block makes it an ideal candidate for several cutting-edge research areas.
Advanced Porous Materials: A primary direction is the synthesis of novel COFs and MOFs. The specific 1,2,4,5-substitution pattern offers a distinct geometry compared to more common C3 or C4 symmetric linkers. This could lead to frameworks with unique pore shapes, sizes, and surface chemistries, making them highly suitable for selective gas separation and storage (e.g., CO2 capture) or as nanoreactors for catalysis.
Optoelectronic and Photonic Materials: By using cross-coupling reactions to replace the bromine atoms with conjugated moieties, researchers can design novel materials with tailored photophysical properties. These could include molecules with strong aggregation-induced emission (AIE) for use in organic light-emitting diodes (OLEDs), fluorescent sensors for detecting specific analytes, or materials with high charge carrier mobility for applications in organic field-effect transistors (OFETs) and photovoltaics. nbinno.com
High-Performance Polymers: The tetra-functional nature of the scaffold allows for the creation of hyperbranched or cross-linked polymers. These materials are expected to exhibit high thermal stability and mechanical robustness. Such polymers could find use as advanced dielectrics in microelectronics, as membranes for separations, or as robust polymer supports for catalysts.
Molecular Electronics and Spintronics: The defined spatial arrangement of the four bromophenyl arms could be exploited to create molecular wires or nodes in electronic circuits. Furthermore, derivatization with redox-active or magnetic centers could lead to new materials for information storage or spintronic devices, where both the charge and spin of electrons are utilized.
The exploration of this compound and its derivatives stands at the frontier of materials chemistry, promising a wealth of new materials with properties governed by their unique and precisely controlled molecular architecture.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
